molecular formula C12H12BrN5O3S2 B2957770 5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 2034230-39-0

5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2957770
CAS No.: 2034230-39-0
M. Wt: 418.28
InChI Key: CUTGQMOGCXVDIK-UHFFFAOYSA-N
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Description

5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a novel chemical compound designed for pharmaceutical and biological research. It features a hybrid structure incorporating two privileged pharmacophores: a 1,2,4-oxadiazole ring and a thiophene-sulfonamide group . The 1,2,4-oxadiazole moiety is recognized in medicinal chemistry for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability . This scaffold is found in compounds with a wide range of reported biological activities, including antimicrobial, anticancer, and anticonvulsant effects . The integration of a 1-ethyl-1H-pyrazole fragment further adds to the potential for diverse molecular interactions . The thiophene-sulfonamide component is a structure of significant interest, particularly in antimicrobial research. Compounds based on the 5-bromothiophene-2-sulfonamide scaffold have demonstrated promising activity against challenging, drug-resistant bacterial strains such as New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae . This suggests that this new hybrid molecule is a valuable candidate for researchers investigating new antibacterial agents, especially in the fight against multidrug-resistant Gram-negative pathogens. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound in drug discovery programs for screening against various biological targets. Its structure presents opportunities for exploring structure-activity relationships (SAR) and optimizing potency. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O3S2/c1-2-18-7-8(5-14-18)12-16-10(21-17-12)6-15-23(19,20)11-4-3-9(13)22-11/h3-5,7,15H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTGQMOGCXVDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • A bromine atom at the 5-position.
  • A thiophene ring connected to a sulfonamide group.
  • An oxadiazole moiety linked to an ethyl-substituted pyrazole.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives containing the oxadiazole and pyrazole moieties. The compound was evaluated for its activity against various pathogens.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.500.60
Candida albicans0.300.35

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Key Findings:

  • IC50 Values: The compound exhibited IC50 values of 0.65 µM for MCF-7 cells and 2.41 µM for HeLa cells.
  • Mechanism of Action: The activation of caspase pathways was noted, leading to increased levels of p53 protein and subsequent apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted by researchers evaluated various derivatives of oxadiazole and pyrazole compounds against clinical isolates of bacteria and fungi. The results indicated that modifications in the chemical structure significantly affect antimicrobial potency.
  • Anticancer Activity Assessment:
    Another case study focused on the evaluation of the compound's effects on cell cycle progression in cancer cell lines. Flow cytometry analysis revealed that the compound effectively arrested cells at the G0-G1 phase, suggesting a potential mechanism for its anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis: By activating apoptotic pathways through p53 signaling, it can lead to programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of brominated sulfonamide-heterocycle hybrids. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound : 5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide Estimated: C₁₂H₁₃BrN₆O₃S₂ ~449.3 1-Ethylpyrazole, 1,2,4-oxadiazole -
Analog 1 : 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide C₁₃H₁₁BrClN₅O₂S₂ ~472.7 3-Chlorophenylmethyl, 1,2,4-triazole
Analog 2 : 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide C₁₀H₁₀BrF₃N₄O₃S₂ 435.2 Trifluoromethyl, 4-methyltriazolone
Analog 3 : 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole C₁₂H₁₁BrFN₃S₂ 360.26 3-Fluorophenylhydrazone, methylthio-thiazole

Key Observations :

  • Heterocyclic Core: The target compound’s 1,2,4-oxadiazole distinguishes it from triazole (Analog 1) and thiazole (Analog 3) derivatives. Oxadiazoles are known for metabolic stability, whereas triazoles often enhance hydrogen-bonding interactions .
  • Substituent Effects :
    • The 1-ethylpyrazole in the target compound likely improves lipophilicity compared to Analog 1’s 3-chlorophenylmethyl group.
    • Analog 2’s trifluoromethyl group increases electronegativity and may enhance bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclization : Use POCl₃ or polyphosphoric acid (PPA) to cyclize thioamide precursors into the 1,2,4-oxadiazole core (common for heterocycles; see analogous protocols in ).
  • Sulfonamide coupling : React 5-bromothiophene-2-sulfonyl chloride with the oxadiazole-methylamine intermediate under anhydrous conditions (e.g., DCM, TEA base) .
  • Optimization : Vary solvents (DMF vs. THF) and temperatures (0°C to reflux) to optimize yields. For example, highlights controlled copolymerization techniques applicable to similar scaffolds.
    • Data Table :
MethodSolventTemp (°C)Yield (%)Purity (HPLC)
POCl₃ cyclizationDCM256298.5
PPA cyclizationToluene1107897.8

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

  • Methodology :

  • ¹H/¹³C NMR : Identify the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), pyrazole protons (δ ~7.5–8.0 ppm), and sulfonamide NH (δ ~10–11 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, pyrazole alkylation) impact biological activity, and what SAR trends are observed?

  • Methodology :

  • Bromine Role : The 5-bromo group on thiophene enhances electrophilic interactions (e.g., with cysteine residues in enzymes) . Compare analogs in (fluorine effects) to assess halogen-dependent activity.
  • Pyrazole Alkylation : Ethyl vs. bulkier substituents (e.g., cycloheptyl in ) may alter solubility or target binding. Use docking studies to correlate steric effects with activity .
    • Data Contradiction :
  • reports improved antimicrobial activity with electron-withdrawing groups (e.g., Br), while shows fluorine substituents enhance CNS-targeted activity. Resolve via comparative assays (e.g., enzyme inhibition vs. cell viability).

Q. What strategies mitigate low aqueous solubility during pharmacological assays, and how is formulation optimized?

  • Methodology :

  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability ().
  • Prodrug Design : Introduce phosphate esters at the sulfonamide group (analogous to ’s thiazolidine dione modifications) .
  • Nanoformulation : Employ liposomal encapsulation (e.g., phosphatidylcholine-based) to enhance bioavailability .

Q. How can conflicting data in enzyme inhibition vs. cellular efficacy studies be resolved?

  • Methodology :

  • Off-target profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify non-specific binding .
  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., human S9 fractions) to rule out rapid clearance .
  • Computational Modeling : Use molecular dynamics (e.g., Desmond) to simulate target binding under physiological conditions .

Methodological Guidelines

  • Synthetic Reproducibility : Always validate purity via orthogonal methods (e.g., HPLC + melting point) due to batch-dependent variability in heterocyclic synthesis .
  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChI Key: CGLNCAGLSDLENX-UHFFFAOYSA-N in ) .
  • Ethical Compliance : Adhere to institutional protocols for handling brominated compounds (e.g., waste disposal under EPA guidelines) .

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